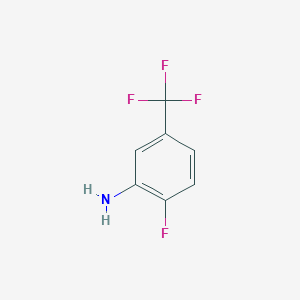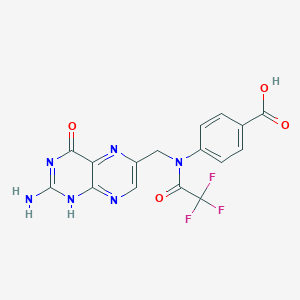
N10-(Trifluoroacetyl)pteroic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of N10-(Trifluoroacetyl)pteroic acid involves the reaction of folic acid with trifluoroacetic anhydride, leading to the formation of N10-(trifluoroacetyl)pyrofolic acid as a key intermediate. This process provides a pathway to access differentially protected, optically pure folates, highlighting a convenient method for preparing carboxyl-differentiated derivatives of folic acid (Luo et al., 1997).
Molecular Structure Analysis
The molecular structure of N10-(Trifluoroacetyl)pteroic acid and its derivatives is crucial for their biological activity. These compounds have been characterized using a variety of analytical techniques, ensuring their structural integrity matches that of natural products. This structural analysis is vital for confirming the biological identity of synthetic folate derivatives with natural conjugates (Godwin et al., 1972).
Chemical Reactions and Properties
N10-(Trifluoroacetyl)pteroic acid undergoes various chemical reactions, leading to the synthesis of biologically relevant compounds. For example, it has been used in the synthesis of folylpolyglutamate synthetase inhibitors, showcasing its versatility in producing compounds with potential therapeutic applications (Rosowsky et al., 1989).
Physical Properties Analysis
The physical properties of N10-(Trifluoroacetyl)pteroic acid, such as thermal stability and solubility, are important for its handling and application in synthesis processes. Its stability under various conditions has been explored to optimize its use in chemical reactions and the preparation of derivatives (Cui et al., 2019).
Chemical Properties Analysis
The chemical properties of N10-(Trifluoroacetyl)pteroic acid, including reactivity with other compounds and its role in catalyzing reactions, have been extensively studied. Its ability to undergo chemoselective reactions and its use as a reagent in the synthesis of other biologically active molecules underscore its significance in organic chemistry and drug development (Albanese et al., 1997).
Aplicaciones Científicas De Investigación
Biochemistry and Folate Metabolism
- Summary of Application : N10-(Trifluoroacetyl)pteroic acid is used in the field of biochemistry, particularly in studies focusing on folate metabolism and the biosynthesis of tetrahydrofolate (THF) derivatives .
- Methods of Application : Researchers utilize it to dissect the enzymatic steps involved in the conversion of pteroic acid to active folate forms .
- Results or Outcomes : These studies are vital for understanding nucleotide biosynthesis and amino acid metabolism .
Synthesis of Folic Acid Derivatives
- Summary of Application : N10-(Trifluoroacetyl)pteroic acid can be used as a precursor to synthesize folic acid derivatives .
- Methods of Application : The specific methods of synthesis would depend on the particular derivative being synthesized .
- Results or Outcomes : The synthesis of folic acid derivatives can lead to the production of compounds with potential therapeutic applications .
Synthesis of γ-Azido Modified Folic Acid
- Summary of Application : N10-(Trifluoroacetyl)pteroic acid can be used in the synthesis of γ-azido modified folic acid .
- Methods of Application : The specific synthesis methods would depend on the particular modification being made .
- Results or Outcomes : The synthesis of γ-azido modified folic acid can lead to the production of compounds with potential therapeutic applications .
Synthesis of Pteroyl-γ-Glutamate-Cysteine
- Summary of Application : N10-(Trifluoroacetyl)pteroic acid can be used in the synthesis of pteroyl-γ-glutamate-cysteine .
- Methods of Application : The specific synthesis methods would depend on the particular compound being synthesized .
- Results or Outcomes : The synthesis of pteroyl-γ-glutamate-cysteine can lead to the production of compounds with potential therapeutic applications .
Investigation of Folate-Dependent Enzymes
- Summary of Application : N10-(Trifluoroacetyl)pteroic acid is used to investigate the specificity and mechanism of folate-dependent enzymes, such as dihydropteroate synthase .
- Methods of Application : This compound is incorporated into experimental models to study these enzymes .
- Results or Outcomes : The results of these studies can provide insights into the function and regulation of folate-dependent enzymes .
Study of Transport and Cellular Uptake of Folate Compounds
- Summary of Application : N10-(Trifluoroacetyl)pteroic acid is used to study the transport and cellular uptake of folate compounds .
- Methods of Application : Modifications to the pteroic acid moiety, such as the addition of a trifluoroacetyl group, can affect these processes .
- Results or Outcomes : These studies can provide insights into how cells take up and utilize folate compounds .
Safety And Hazards
Direcciones Futuras
N10-(Trifluoroacetyl)pteroic acid is a derivative of Pteroic acid, both of which are used as reagents to synthesize target ligands, like Folic acid, that have the ability to deliver chemotherapeutic agents specifically to cancer cells . This suggests potential future directions in the field of targeted cancer therapy.
Propiedades
IUPAC Name |
4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N6O4/c17-16(18,19)14(29)25(9-3-1-7(2-4-9)13(27)28)6-8-5-21-11-10(22-8)12(26)24-15(20)23-11/h1-5H,6H2,(H,27,28)(H3,20,21,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGIHDXKYQLIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403885 | |
| Record name | N10-(Trifluoroacetyl)pteroic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N10-(Trifluoroacetyl)pteroic acid | |
CAS RN |
37793-53-6 | |
| Record name | N10-(Trifluoroacetyl)pteroic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-10-(trifluoroacetyl)pteroic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



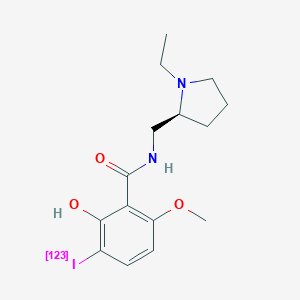
![({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B48267.png)
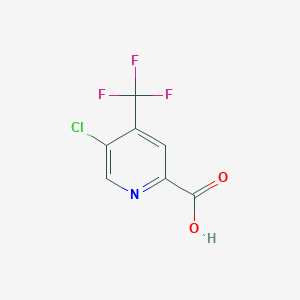
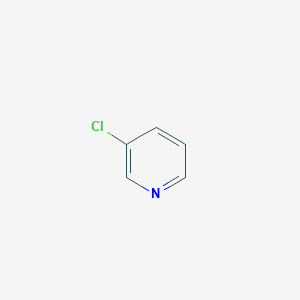
![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)
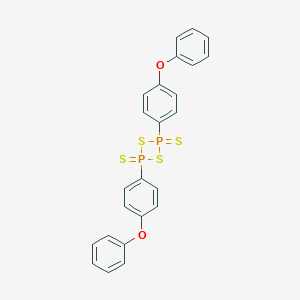
![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)


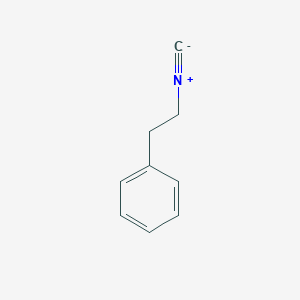
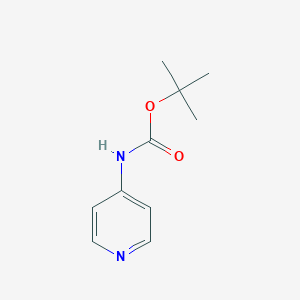
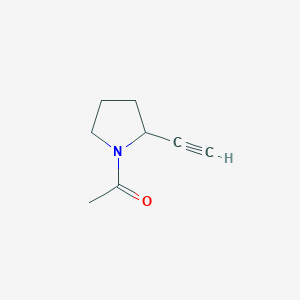
![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)
